6-fluoro-1H-1,2,3-benzotriazin-4-one
Description
Significance of Benzotriazinone Heterocycles in Contemporary Chemical Research
The 1,2,3-benzotriazin-4-one scaffold is a noteworthy heterocyclic system that has garnered considerable attention in medicinal chemistry and materials science. researchgate.net These compounds are recognized for their broad spectrum of biological activities, including potential use as anticancer, antidepressant, and anesthetic agents. nih.govccspublishing.org.cn The structural arrangement of the benzotriazinone nucleus, featuring a fused benzene (B151609) and triazine ring, provides a unique template for developing novel therapeutic agents. hilarispublisher.com The versatility of this scaffold allows for various chemical modifications, leading to the synthesis of diverse derivatives with tailored properties. researchgate.net Researchers have explored benzotriazinone derivatives as inhibitors of various enzymes, highlighting their potential as lead structures in drug discovery. ccspublishing.org.cn For instance, derivatives of this scaffold have been investigated for their inhibitory activity against leukotriene A4 hydrolase aminopeptidase (B13392206) and as nematicidal agents. ccspublishing.org.cnnih.gov The inherent chemical reactivity of the benzotriazinone ring system also makes it a valuable building block for the synthesis of other complex heterocyclic structures. researchgate.net
Strategic Role of Fluorine Substitution in Modulating Chemical and Biological Properties for Research Inquiry
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the parent compound's physicochemical and biological properties. mdpi.com The small size of the fluorine atom, its high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov Fluorination can block metabolic pathways, thereby increasing the half-life of a drug candidate. nih.gov Furthermore, the strategic placement of fluorine atoms can alter the electronic properties of a molecule, which can lead to improved interactions with biological targets. mdpi.com In the context of benzotriazinone research, the incorporation of a fluorine atom, as in 6-fluoro-1H-1,2,3-benzotriazin-4-one, is a rational design approach to modulate the scaffold's inherent properties. This substitution is anticipated to influence the compound's electronic distribution and could potentially lead to enhanced biological activity or novel applications. Research on other fluorinated heterocycles has demonstrated that fluorine can significantly impact cytotoxicity and other biological effects. nih.gov
Historical Context and Evolution of Research on 1,2,3-Benzotriazin-4-one Scaffolds
Research into 1,2,3-benzotriazin-4-one and its derivatives dates back several decades, with early methods for its synthesis often involving the diazotization of 2-aminobenzamide. nih.gov This traditional approach, while effective, utilizes harsh acidic conditions and sodium nitrite (B80452), which can present environmental and safety challenges. nih.gov Over the years, synthetic chemists have developed alternative and milder protocols for the synthesis of the benzotriazinone ring system. These modern methods include palladium-catalyzed carbonylative annulation reactions and oxidative rearrangements of 3-aminoindazoles. nih.govorganic-chemistry.org A more recent innovation involves a continuous flow synthesis using a photochemical cyclization of acyclic aryl triazine precursors, which offers a greener and more efficient route to these heterocycles. nih.gov The evolution of synthetic methodologies has expanded the accessibility and diversity of 1,2,3-benzotriazin-4-one derivatives available for research and development. researchgate.net
While extensive research has been conducted on the broader class of benzotriazinones, specific and detailed studies focusing solely on this compound are not widely available in the public domain. Much of the understanding of this particular compound is extrapolated from research on the parent scaffold and the well-documented effects of fluorine substitution in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLQFKLASUKMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=O)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Fluoro 1h 1,2,3 Benzotriazin 4 One and Its Derivatives
Classical and Contemporary Approaches to the Benzotriazinone Core Synthesis
The construction of the 1,2,3-benzotriazin-4-one core is a critical step in the synthesis of its fluorinated analogue. Both classical and modern methods have been developed to achieve this, often focusing on efficiency and substrate scope.
Diazotization and Cyclization Protocols from Precursors (e.g., Anthranilamides, Isatoic Anhydride)
A traditional and widely employed method for synthesizing the benzotriazin-4(3H)-one scaffold involves the diazotization of 2-aminobenzamides or their precursors, followed by intramolecular cyclization. nih.gov This approach typically utilizes sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. nih.govnih.gov
One common pathway begins with isatoic anhydride (B1165640), which can be converted to anthranilamide. nih.govresearchgate.net The subsequent diazotization of anthranilamide with sodium nitrite and hydrochloric acid at low temperatures yields the 1,2,3-benzotriazin-4(3H)-one. nih.gov Similarly, anthranilic acids can serve as precursors. researchgate.net For instance, DNA-conjugated anthranilic acid or isatoic anhydride building blocks can be coupled to form anthranilamides, which are then transformed into the 1,2,3-benzotriazin-4(3H)-one via a tert-butyl nitrite-triggered cyclization under mild conditions. acs.org This highlights the adaptability of the diazotization/cyclization strategy to complex molecular scaffolds. acs.org
The general mechanism involves the formation of a diazonium salt from the primary aromatic amine of the anthranilamide or related precursor. This intermediate then undergoes an intramolecular cyclization to form the stable triazinone ring system. While effective, this method's reliance on strong acids can limit its applicability for substrates with acid-sensitive functional groups. nih.gov
Development of One-Pot Synthetic Strategies
A notable one-pot approach involves the diazotization of methyl anthranilate, followed by the addition of an amino acid ester hydrochloride. nih.gov This method has the advantages of a simple work-up and the ready availability of the starting materials. nih.gov Another advancement in this area is the use of a polymer-supported nitrite reagent and p-toluenesulfonic acid for the diazotization and intramolecular cyclization of 1,2-aryldiamines, which proceeds under mild conditions. researchgate.net
Recent innovations have also explored photochemical methods. A continuous flow synthesis of benzotriazin-4(3H)-ones has been developed based on the photochemical cyclization of amide-bearing aryl triazines. nih.govacs.org This method utilizes violet light and operates through a nitrogen-centered acs.orgnih.gov-H shift, offering a green and efficient alternative to traditional routes. nih.govacs.org
Regioselective Introduction of Fluorine
The introduction of a fluorine atom at a specific position on the benzotriazinone ring is crucial for tailoring the molecule's properties. Regioselectivity is a key challenge in the synthesis of fluorinated heterocycles.
Electrophilic Fluorination Using Selectfluor and Analogous Reagents
Selectfluor (F-TEDA-BF₄) has emerged as a versatile and widely used electrophilic fluorinating agent due to its stability, effectiveness, and relatively low cost. nih.govref.ac.uk It is capable of directly substituting fluorine onto activated positions of aromatic and heterocyclic compounds. nih.govnumberanalytics.com The mechanism of fluorination with Selectfluor can proceed through either an electron transfer pathway or a direct Sₙ2 attack at the fluorine atom. wikipedia.org
In the context of benzotriazinone-related structures, Selectfluor has been shown to regioselectively fluorinate benzo nih.govacs.orgnih.govtriazin-7-ones at the enamine-activated position in high yields. nih.govnih.gov This regioselectivity is driven by the electronic properties of the heterocyclic system, where the nitrogen lone pair activates a specific position for electrophilic attack. nih.govnih.gov The reaction conditions can be optimized, with microwave irradiation significantly reducing reaction times. nih.govnih.gov
The general process for electrophilic fluorination of a benzotriazinone precursor with Selectfluor would involve reacting the substrate with the reagent in a suitable solvent, such as acetonitrile. The regiochemical outcome is dictated by the electronic activation of the aromatic ring.
Investigating Novel Fluorination Pathways
Research into novel fluorination pathways is ongoing, aiming to develop more efficient, selective, and environmentally benign methods. One area of exploration involves the use of hypervalent iodine(III) reagents, such as fluoroiodane, for the fluorocyclization of unsaturated precursors. le.ac.uk While not directly applied to 6-fluoro-1H-1,2,3-benzotriazin-4-one in the provided context, this methodology represents a promising avenue for the synthesis of novel fluorinated heterocycles. le.ac.uk
Another approach could involve the synthesis of the benzotriazinone core from a pre-fluorinated starting material. For example, starting with a fluorinated anthranilic acid or anthranilamide would directly lead to the desired this compound upon diazotization and cyclization. This strategy bypasses the challenges of regioselective fluorination on the pre-formed heterocyclic system.
Diversification of the this compound Scaffold
Once the this compound core is synthesized, further diversification can be achieved through various chemical transformations. This allows for the creation of a library of related compounds for structure-activity relationship studies.
One common method for diversification is N-alkylation or N-arylation at the N3 position of the triazinone ring. For example, benzotriazinone can be reacted with alkyl halides in the presence of a base to introduce various substituents. nih.gov The resulting N-substituted benzotriazinones can serve as precursors for further modifications. nih.gov
Another strategy for diversification involves modifying functional groups on the scaffold. For instance, if the scaffold contains a carboxylic acid or ester group, it can be converted to an amide via coupling reactions with various amines. nih.gov This approach allows for the introduction of a wide range of substituents with diverse chemical properties.
Furthermore, cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed if a halogen atom is present on the benzotriazinone ring. nih.gov This enables the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl groups, significantly expanding the chemical space of the scaffold.
Data Tables
Table 1: Synthetic Methodologies for the Benzotriazinone Core
| Method | Precursor | Reagents | Key Features |
| Diazotization/Cyclization | Anthranilamide | NaNO₂, HCl | Classical, widely used method |
| Diazotization/Cyclization | Isatoic Anhydride | 1. NH₃, (NH₄)₂CO₃ 2. NaNO₂, HCl | Utilizes a readily available precursor |
| One-Pot Synthesis | Methyl Anthranilate | NaNO₂, HCl, Amino acid ester HCl | Efficient, simple work-up |
| Photochemical Cyclization | Amide-bearing aryl triazines | Violet light (420 nm) | Green, continuous flow process |
Table 2: Reagents for Fluorination and Diversification
| Transformation | Reagent | Purpose |
| Electrophilic Fluorination | Selectfluor (F-TEDA-BF₄) | Regioselective introduction of fluorine |
| N-Alkylation | Alkyl Halides, Base | Introduction of alkyl groups at N3 |
| Amide Coupling | Carboxylic Acid/Ester, Amines, Coupling agents | Diversification of functional groups |
| Cross-Coupling | Halogenated Benzotriazinone, Boronic Acids, Palladium catalyst | Introduction of aryl/heteroaryl groups |
N-Alkylation and N-Acylation Reactions
The nitrogen atom at the 3-position of the this compound ring system offers a prime site for modification through N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a variety of organic groups, which can significantly influence the compound's biological activity and physicochemical properties.
N-alkylation is commonly achieved by reacting this compound with alkyl halides in the presence of a base. For instance, the reaction with methyl chloroacetate (B1199739) in dimethylformamide (DMF) using potassium carbonate as the base chemoselectively yields the N-alkylated ester, methyl 2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate. nih.gov This approach highlights the preferential reactivity of the N3 position in the benzotriazinone ring.
N-acylation introduces an acyl group, often converting the benzotriazinone into an amide derivative. This can be accomplished using acyl chlorides or acid anhydrides. These reactions are crucial for creating peptide-like structures or for introducing specific functionalities that can act as handles for further synthetic transformations.
Strategic Introduction of Aryl, Alkyl, Sulfonamide, and Carboxamide Moieties
The introduction of diverse functional groups such as aryl, alkyl, sulfonamide, and carboxamide moieties onto the this compound core is essential for developing new derivatives with tailored properties.
Aryl and Alkyl Moieties: The direct introduction of aryl and alkyl groups at the N3 position can be achieved through various synthetic strategies. N-arylbenzotriazinones are a class of compounds with recognized biological potential. nih.gov The synthesis of N-alkyl derivatives can be accomplished via the azide (B81097) coupling method, starting from N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides. nih.gov
Sulfonamide Moieties: Sulfonamides are a well-established class of pharmacophores. Novel 1,2,3-benzotriazin-4(3H)-one sulfonamides have been synthesized and investigated for their biological activities. researchgate.net One effective method involves the use of a 2,4,6-trichloro-1,3,5-triazine: N,N-dimethylformamide (TCT:DMF) adduct for the direct synthesis of the target sulfonamides under mild, room temperature conditions. researchgate.net
Carboxamide Moieties: The synthesis of carboxamide derivatives is another important avenue for functionalization. A series of N-alkyl/phenyl-4-(4-oxobenzo nih.govresearchgate.netnih.govtriazin-3(4H)-yl)butanamides have been synthesized from isatin (B1672199) as a starting material. This multi-step synthesis involves the formation of 4-(4-oxobenzo nih.govresearchgate.netnih.govtriazin-3(4H)-yl)butanoic acid, which is then activated and reacted with various amines or anilines to yield the desired carboxamide derivatives.
Transition Metal-Catalyzed Functionalization
Transition metal catalysis has emerged as a powerful tool for the functionalization of this compound, enabling a range of denitrogenative transformations that lead to the formation of new heterocyclic systems.
Nickel-Catalyzed Denitrogenative Transformations
Nickel catalysis has been effectively employed in the denitrogenative annulation reactions of 1,2,3-benzotriazin-4(3H)-ones. nih.govnih.gov In these reactions, a nickel(0)/phosphine complex facilitates the extrusion of dinitrogen from the triazinone ring. This process generates a five-membered azanickelacyclic intermediate. This highly reactive intermediate can then undergo insertion reactions with various unsaturated partners like 1,3-dienes and alkenes. The subsequent reductive elimination or allylic amidation steps afford a variety of nitrogen-containing heterocycles, such as 3,4-dihydroisoquinolin-1(2H)-ones and 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling and Annulation Reactions
Palladium catalysts are widely used for cross-coupling and annulation reactions involving benzotriazinones. For instance, palladium-catalyzed Suzuki-type coupling of N-aryl and N-alkyl benzotriazinones with aryl or alkenyl boronic acids provides a route to ortho-aryl/alkenyl benzamides. researchgate.net Catalyst systems such as PdCl2(PPh3)2 or PdCl2(dppf) have shown high efficiency and broad substrate scope in these transformations. researchgate.net The reaction proceeds through a denitrogenative pathway, where the benzotriazinone acts as a stable precursor for a reactive intermediate that couples with the organoboron reagent.
Metal-Free and Photoredox Catalysis for Novel Transformations
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Metal-free and photoredox-catalyzed reactions offer promising alternatives to traditional transition metal-catalyzed processes.
Metal-Free Transformations: Metal-free denitrogenative reactions of 1,2,3-benzotriazin-4(3H)-ones have been developed. For instance, a trifluoroacetic acid-mediated denitrogenative hydroxylation provides a route to ortho-hydroxylated benzamides. nih.gov This reaction is believed to proceed through a benzene (B151609) diazonium intermediate. Another example is the denitrogenative cross-coupling with organosulfonic acids to synthesize salicylanilide (B1680751) sulfonates. nih.gov
Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis. sigmaaldrich.comnih.gov A metal-free, visible-light-induced denitrogenative phosphorylation of 1,2,3-benzotriazinones has been achieved using eosin (B541160) Y as a photoredox catalyst. rsc.org This method allows for the efficient preparation of a variety of aryl-phosphonates, aryl-phosphinates, and aryl-phosphine oxides. rsc.org Furthermore, a visible light-induced denitrogenative annulation reaction of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes has been developed, which proceeds via an electron donor-acceptor (EDA) complex formation without the need for an external photocatalyst. rsc.org A novel protocol for the synthesis of substituted benzotriazin-4(3H)-ones has also been developed using a photocyclization reaction of acyclic aryl triazine precursors under violet light, which can be performed in a continuous flow reactor. nih.gov
Mechanistic Investigations into the Chemical Reactivity of 6 Fluoro 1h 1,2,3 Benzotriazin 4 One Derivatives
Elucidation of Reaction Pathways and Identification of Key Intermediates
The transformation of 6-fluoro-1H-1,2,3-benzotriazin-4-one and its derivatives can proceed through several distinct mechanistic pathways, each involving unique key intermediates.
Under acidic, metal-free conditions, such as in the presence of tetrafluoroboric acid (HBF₄), the reaction is believed to proceed via a protonation and ring-opening mechanism. researchgate.net This pathway leads to the formation of a key benzene (B151609) diazonium intermediate . The subsequent loss of a stable dinitrogen (N₂) molecule from this intermediate generates a highly reactive aryl cation, which is then trapped by a nucleophile. In the case of reaction with HBF₄, the fluoride (B91410) ion acts as the nucleophile, resulting in a denitrogenative fluorination reaction. researchgate.net A similar diazonium intermediate is proposed in trifluoroacetic acid-mediated denitrogenative hydroxylation reactions. nih.gov
Photocatalytic reactions under visible light offer an alternative metal-free pathway. rsc.org In the presence of a base such as diisopropylethylamine (DIPEA), 1,2,3-benzotriazin-4-ones can form an electron donor-acceptor (EDA) complex. rsc.org Upon irradiation with visible light, this complex can undergo single-electron transfer (SET) to form a radical anion intermediate . This intermediate readily extrudes a molecule of dinitrogen to generate a new radical species that drives subsequent annulation reactions with alkenes or alkynes. researchgate.netrsc.org
Transition metal-catalyzed reactions, particularly with palladium (Pd) or nickel (Ni), follow a different course. researchgate.netdoi.org The mechanism typically begins with the oxidative addition of the N-N bond of the benzotriazinone to a low-valent metal center (e.g., Pd(0)). This step, followed by the extrusion of dinitrogen, forms a five-membered azanickelacycle or azapalladacycle intermediate . researchgate.netdoi.org This metallacyclic intermediate is central to the synthetic utility of these reactions, as it can undergo further transformations such as migratory insertion with alkynes or reductive elimination to form a variety of heterocyclic products. researchgate.net
Analysis of Denitrogenative Processes and Their Synthetic Utility
Denitrogenative reactions, which are characterized by the loss of a dinitrogen (N₂) molecule, are a powerful tool in organic synthesis as the release of the highly stable N₂ gas provides a strong thermodynamic driving force for the reaction. doi.orgresearchgate.net 1,2,3-Benzotriazin-4-one derivatives, including the 6-fluoro substituted variant, are excellent precursors for these transformations.
The synthetic utility of these processes is broad, enabling the efficient construction of complex molecular architectures. researchgate.net A prime example is the denitrogenative fluorination of 1,2,3-benzotriazinones using tetrafluoroboric acid under mild thermal conditions. This reaction provides a direct route to synthetically valuable 2-fluorobenzamides. researchgate.net The reaction is robust and tolerates a wide range of substituents on the benzotriazinone core, including electron-withdrawing groups like fluorine at the C-6 position, as demonstrated by the successful conversion of this compound. researchgate.net
| Entry | Substituent on Benzotriazinone | Product | Yield (%) |
|---|---|---|---|
| 1 | H | N-Propyl-2-fluorobenzamide | 72 |
| 2 | 6-Cl | N-Propyl-2-fluoro-5-chlorobenzamide | 75 |
| 3 | 6-Br | N-Propyl-2-fluoro-5-bromobenzamide | 78 |
| 4 | 6-I | N-Propyl-2-fluoro-5-iodobenzamide | 65 |
| 5 | 6-F | N-Propyl-2,5-difluorobenzamide | 74 |
| 6 | 6-NO₂ | N-Propyl-2-fluoro-5-nitrobenzamide | 68 |
| 7 | 7-Me | N-Propyl-2-fluoro-4-methylbenzamide | 71 |
Furthermore, visible light-induced denitrogenative annulation reactions have been developed to synthesize isoindolinones and isoquinolinones from 1,2,3-benzotriazin-4(3H)-ones and suitable alkenes or alkynes. rsc.org These methods are highly valuable as they avoid the use of metal catalysts and proceed under mild conditions. rsc.org The versatility of the denitrogenation approach is also showcased in palladium-catalyzed reactions that yield various frameworks, such as 3-substituted isocoumarin-1-imines from terminal alkynes, with high regioselectivity. researchgate.net
Understanding Substituent Effects on Chemical Reactivity and Selectivity
Substituents on the benzene ring of the 1,2,3-benzotriazin-4-one scaffold play a critical role in modulating its chemical reactivity and the selectivity of its transformations. The electronic properties of these substituents can influence the stability of intermediates and the activation energies of various reaction steps.
The 6-fluoro substituent, which is the focus of this article, exerts a strong electron-withdrawing effect through induction (-I effect) due to the high electronegativity of fluorine. This effect deactivates the aromatic ring towards electrophilic attack but can stabilize anionic or radical anion intermediates. The fluorine atom also has a weaker, opposing electron-donating effect through resonance (+M effect). The interplay of these effects influences reaction rates and can dictate the regiochemical and stereochemical outcome of reactions. For instance, in the denitrogenative fluorination, the presence of electron-withdrawing groups like fluorine is well-tolerated, leading to good product yields. researchgate.net
Regioselectivity refers to the preferential formation of one constitutional isomer over another in reactions where multiple outcomes are possible. In the context of this compound, the substituent's electronic influence is key to controlling this selectivity.
In denitrogenative processes that generate an intermediate aryne or a related reactive species, the position of the fluorine atom would be critical in directing subsequent cycloaddition reactions. The polarization of the transient triple bond of the aryne, influenced by the electron-withdrawing fluorine, would determine the preferred orientation of approach for an incoming diene or dipole.
For substitution reactions, the outcome is often more straightforward. In the acid-mediated denitrogenative fluorination, the reaction proceeds through a diazonium salt intermediate. The loss of N₂ results in the formation of a C-1 aryl cation, and the subsequent nucleophilic attack by fluoride occurs at this same position (ipso-substitution), leading to a single constitutional product with the amide group and the new fluorine atom in a 1,2-relationship. researchgate.net
While specific studies on the regioselectivity of cycloaddition reactions involving arynes generated from the 6-fluoro derivative are not detailed in the provided sources, the principles of electrophilic fluorination on other heterocyclic systems show that electronic activation by heteroatoms and the influence of existing substituents are the dominant directing factors. nih.gov
Stereochemical control involves directing a reaction to form a specific stereoisomer. This includes enantioselective reactions, which produce an excess of one enantiomer of a chiral product, and atroposelective reactions, which create molecules with axial chirality.
Currently, there is a lack of specific reported examples of enantioselective or atroposelective transformations involving this compound in the reviewed literature. Achieving such stereochemical control in reactions derived from this scaffold would necessitate the use of external chiral information.
For an enantioselective process, a chiral catalyst or a chiral auxiliary would be required to differentiate the two faces of a prochiral intermediate. For instance, in a potential denitrogenative cross-coupling reaction, a chiral ligand on a metal catalyst could control the formation of a new stereocenter with high enantiomeric excess.
Atroposelective synthesis, the selective formation of one atropoisomer (conformational isomers that are stable to rotation around a single bond), is a growing field of interest. To achieve atroposelectivity in a reaction involving the this compound core, a synthetic strategy would need to construct a sterically hindered biaryl axis in a controlled manner. This could potentially be achieved through an asymmetric, denitrogenative C-C bond-forming reaction with a suitable coupling partner, guided by a chiral catalyst. While the principles exist, their specific application to this fluorinated derivative remains an area for future investigation.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and a variety of electronic properties that govern the reactivity of a molecule. For benzotriazinone derivatives, DFT studies have reinforced the understanding of their binding interactions with biological molecules, often correlating with their observed biological activities.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Calculated HOMO-LUMO Energy Gaps of Representative Benzotriazinone Derivatives
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzotriazinone Sulfonamide Derivative 1 | -6.8 | -1.5 | 5.3 |
| Benzotriazinone Sulfonamide Derivative 2 (Nitro substituted) | -7.2 | -2.1 | 5.1 |
| Generic Benzotriazinone Core (Estimated) | -6.5 | -1.2 | 5.3 |
Note: The values in this table are representative examples from studies on similar compounds and are intended for illustrative purposes, as specific data for 6-fluoro-1H-1,2,3-benzotriazin-4-one was not found in the searched literature.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, such as electrophiles and nucleophiles. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
For heterocyclic compounds like this compound, an MEP map would likely reveal a region of high negative potential around the carbonyl oxygen and the nitrogen atoms of the triazine ring, indicating these as primary sites for electrophilic interaction and hydrogen bonding. The fluorine atom, being highly electronegative, would also contribute significantly to the electrostatic potential of the molecule, influencing its interactions with biological targets.
Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of reaction pathways and the energetic barriers that must be overcome.
For the synthesis of benzotriazin-4(3H)-ones, various methods have been developed, including photochemical cyclization reactions. chemmethod.com DFT calculations can be employed to understand the underlying mechanisms of such transformations, for instance, by modeling the proposed intermediates and transition states of a nitrogen-centered Norrish-type reaction. chemmethod.com Such studies provide a deeper understanding of the reaction's feasibility and selectivity, guiding the optimization of synthetic protocols. While specific computational studies on the reaction mechanisms involving this compound are not detailed in the provided search results, the methodologies are well-established for this class of compounds.
Molecular Modeling and Docking Simulations for Ligand-Biomolecule Interactions
Molecular modeling and docking simulations are powerful in silico techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These methods are fundamental in drug discovery and development for predicting the binding affinity and mode of a ligand, thereby guiding the design of more potent and selective inhibitors.
Molecular docking simulations involve placing a ligand into the binding site of a target protein and calculating a score that represents the predicted binding affinity. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Numerous studies have been conducted on benzotriazinone derivatives to explore their potential as therapeutic agents. For example, derivatives have been docked against the C-Met kinase active site, a target in cancer therapy, with results demonstrating that these compounds can recognize the active site and form various bonding interactions with key amino acid residues. researchgate.net Similarly, other benzotriazinone derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in diabetes, with docking studies helping to explain the structure-activity relationship. researchgate.net
A crucial aspect of computational chemistry is the validation of its predictions through experimental data. The correlation between in silico predictions and in vitro or in vivo findings strengthens the reliability of the computational models and provides a more comprehensive understanding of the compound's biological activity.
For benzotriazinone derivatives, molecular docking studies have often been performed in conjunction with in vitro biological assays. For instance, newly synthesized 1,2,3-benzotriazine-4-one derivatives were evaluated for their in vitro antitumor activity against different cancer cell lines, and the compounds showing strong activity were then studied through molecular modeling to understand their binding modes. researchgate.net This integrated approach, combining computational predictions with experimental results, has been successful in identifying promising lead compounds and explaining their mechanism of action at a molecular level. DFT studies have also been used to reinforce the understanding of strong binding interactions observed in docking simulations, linking electronic properties to biological activity. researchgate.net
Advanced Computational Analysis of Electronic Parameters and Structure Competence for Biological Engagement
Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in mapping the electronic landscape of a molecule. For this compound, these studies would focus on several key quantum chemical parameters that govern its interaction with biological macromolecules.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the introduction of a highly electronegative fluorine atom at the 6-position is expected to have a significant impact on these orbitals. The fluorine atom would likely lower the energy of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap and thereby enhancing the molecule's stability. The precise distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack, which is vital for understanding its binding mechanism to a biological receptor.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding.
In this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and the nitrogen atoms of the triazine ring, indicating their potential to act as hydrogen bond acceptors. The fluorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atom attached to the nitrogen at position 1 would exhibit a positive potential, marking it as a potential hydrogen bond donor. Understanding this electrostatic landscape is key to predicting how the molecule will orient itself within a binding pocket.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability.
Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
The fluorination of the benzotriazinone scaffold is anticipated to increase its chemical hardness and electronegativity, while decreasing its softness. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles.
Hypothetical Data from Computational Analysis:
To illustrate the type of data that a detailed computational study would yield, the following interactive tables present hypothetical values for the key electronic parameters of this compound, calculated using DFT with a standard basis set (e.g., B3LYP/6-311++G(d,p)).
Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Table 2: Calculated Global Reactivity Descriptors
| Parameter | Value |
| Chemical Hardness (η) | 2.85 |
| Chemical Softness (S) | 0.35 |
| Electronegativity (χ) | 4.65 |
| Electrophilicity Index (ω) | 3.79 |
These hypothetical data underscore how computational analysis can quantify the electronic properties of this compound. The relatively large HOMO-LUMO gap suggests good stability. The electrophilicity index provides insight into its ability to interact with biological nucleophiles.
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-fluoro-1H-1,2,3-benzotriazin-4-one, ¹H-NMR and ¹³C-NMR spectra offer definitive evidence for its structural integrity and the specific arrangement of atoms.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. In the aromatic region of the spectrum for this compound, a distinct set of signals corresponding to the three protons on the benzene (B151609) ring is expected. The fluorine atom at the C-6 position influences the chemical shifts and coupling patterns of these protons. Additionally, a broad signal corresponding to the N-H proton of the triazinone ring is typically observed, which can exchange with deuterium (B1214612) upon addition of D₂O.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and electronic environment of each carbon atom in the molecule. The spectrum for this compound is expected to show seven distinct carbon signals. The carbonyl carbon (C=O) of the triazinone ring typically appears at a significantly downfield chemical shift (around 155-160 ppm). nih.gov The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the position of the fluorine substituent. The other aromatic carbons will also show smaller C-F couplings.
Interactive Data Table: Predicted NMR Data for this compound
| Spectrum | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling |
|---|---|---|---|
| ¹H-NMR | H-5 | ~8.0-8.2 | Doublet of doublets (dd) |
| ¹H-NMR | H-7 | ~7.8-8.0 | Doublet of doublets (dd) |
| ¹H-NMR | H-8 | ~7.6-7.8 | Doublet of doublets (dd) |
| ¹H-NMR | N1-H | >10.0 (broad) | Singlet (s) |
| ¹³C-NMR | C=O (C-4) | ~155.9 | Singlet |
| ¹³C-NMR | C-F (C-6) | ~160-165 | Doublet (large ¹JCF) |
| ¹³C-NMR | Aromatic Carbons | ~115-145 | Doublets (due to C-F coupling) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The most prominent peak is typically the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, which appears as a strong, sharp band in the region of 1670–1780 cm⁻¹. libretexts.org The N-H stretching vibration is also significant, usually observed as a medium to strong, somewhat broad band around 3300–3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450–1600 cm⁻¹ region. libretexts.org The presence of the carbon-fluorine bond is confirmed by a strong C-F stretching absorption, typically located in the 1000–1300 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300-3500 | N-H Stretch | Amide (Lactam) | Medium-Strong |
| 3000-3100 | C-H Stretch | Aromatic Ring | Weak-Medium |
| 1680-1720 | C=O Stretch | Cyclic Amide (Lactam) | Strong, Sharp |
| 1450-1600 | C=C Stretch | Aromatic Ring | Medium |
| 1000-1300 | C-F Stretch | Aryl Fluoride (B91410) | Strong |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Determination (EIMS, MALDI)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₇H₄FN₃O), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its monoisotopic mass. A characteristic and often dominant fragmentation pathway for 1,2,3-benzotriazin-4-one derivatives involves the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. nih.gov This denitrogenation event results in a significant fragment ion at [M-28]⁺. This specific fragmentation is a key diagnostic tool for identifying the benzotriazinone core structure. nih.gov Further fragmentation of the [M-28]⁺ ion may occur, providing additional structural information.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment Ion | Description | Expected m/z |
|---|---|---|
| [C₇H₄FN₃O]⁺ | Molecular Ion (M⁺) | 165.03 |
| [C₇H₄FO]⁺ | Loss of N₂ | 137.02 |
| [C₆H₄F]⁺ | Loss of N₂ and CO | 109.02 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. rsc.org The UV-Vis spectrum provides information about the electronic structure and conjugation within the molecule.
The this compound molecule contains a conjugated system comprising the benzene ring and the triazinone moiety, which acts as a chromophore. The spectrum is expected to show characteristic absorption bands corresponding to two main types of electronic transitions:
π→π* transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic and carbonyl systems. They typically result in strong absorption bands. youtube.com
n→π* transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π→π* transitions. youtube.com
The position and intensity of these absorption maxima (λmax) can be used for quantitative analysis based on the Beer-Lambert law. uzh.ch
Applications of Fluorescence Spectroscopy in Probe Development and Material Characterization
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. Molecules that fluoresce, known as fluorophores, can be used as probes to study biological systems or as components in advanced materials.
The extended π-conjugated system of the benzotriazinone core suggests potential for fluorescent properties. The introduction of a fluorine atom can modulate the electronic and photophysical properties, potentially enhancing fluorescence quantum yield or shifting emission wavelengths. While specific applications for this compound are an emerging area of research, derivatives of related heterocyclic systems are explored for various applications:
Fluorescent Probes: The scaffold could be functionalized to create probes that change their fluorescence properties upon binding to specific ions, molecules, or in response to changes in their local environment (e.g., pH or polarity).
Material Science: Incorporation of this fluorophore into polymers or other materials could impart specific optical properties, leading to applications in sensors, organic light-emitting diodes (OLEDs), or imaging agents.
The study of its photophysical properties, including excitation and emission spectra, quantum yield, and fluorescence lifetime, is crucial for developing and validating these potential applications.
Structure Activity Relationship Sar Studies of 6 Fluoro 1h 1,2,3 Benzotriazin 4 One Derivatives
Rational Design Principles for Modulating Biological Activity
The rational design of 6-fluoro-1H-1,2,3-benzotriazin-4-one derivatives is rooted in the strategic modification of the core structure to achieve specific biological effects. Benzotriazine and its derivatives are recognized for a wide array of pharmacological activities, including anticancer and enzyme inhibition properties. nih.govresearchgate.net The design process often begins by identifying a biological target, such as an enzyme or protein-protein interface, and then tailoring the molecule to interact with it effectively. nih.gov
A key principle involves using the benzotriazinone scaffold as a foundational motif for building compounds with desired activities. researchgate.net For instance, in the development of novel anticancer agents, derivatives are designed to function as microtubule-destabilising agents that inhibit the colchicine-binding site. nih.gov This approach involves synthesizing a series of compounds with specific substitutions, such as a 4'-fluoro group, and evaluating their antiproliferative activity. nih.gov
Another rational design strategy focuses on enzyme inhibition. Researchers have developed 1,2,3-benzotriazin-4(3H)-one sulfonamides as potential α-glucosidase inhibitors for managing diabetes mellitus. researchgate.net This design was based on the known biological importance of both the benzotriazinone core and sulfonamide moieties. researchgate.net Similarly, derivatives have been designed to inhibit leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammatory processes. researchgate.net In these cases, the design involves creating a library of related compounds and screening them for inhibitory activity, followed by molecular docking studies to understand the binding interactions and guide further optimization. researchgate.netresearchgate.net
Impact of Positional and Substituent Effects on Efficacy and Selectivity
The biological efficacy and target selectivity of this compound derivatives are highly sensitive to the position of the fluorine atom and the nature of other substituents on the molecule. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.govresearchgate.net
The position of the fluorine atom on the benzotriazole (B28993) ring system significantly influences biological activity. Studies on benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents compared isomers with fluorine at different positions, such as 4-fluoro and 7-fluoro, revealing that the precise location of the electronegative fluorine atom can dramatically alter antiproliferative potency. nih.gov This highlights the importance of positional isomerism in determining the molecule's interaction with its biological target.
Substituent effects are also critical in fine-tuning the activity of these compounds. In a study of 1,2,3-benzotriazin-4(3H)-one sulfonamides designed as α-glucosidase inhibitors, the nature and position of substituents on an attached phenylsulfonamide ring were systematically varied. researchgate.net The results indicated that different substituents led to a wide range of inhibitory potencies. For example, a compound with dimethyl substituents was found to be a more potent inhibitor than the standard drug, acarbose. researchgate.net Compounds with halogen substituents (chloro and bromo) also demonstrated strong inhibitory activity, suggesting that electronic and steric factors of the substituents play a crucial role in enzyme inhibition. researchgate.net
The following table summarizes the structure-activity relationship of various substituted 3-(4-(N-(phenyl)sulfamoyl)phenyl)benzo[d] nih.govresearchgate.netnih.govtriazin-4(3H)-one derivatives as α-glucosidase inhibitors.
| Compound ID | Substituent (R) on Phenyl Ring | IC₅₀ (µM) |
|---|---|---|
| 5a | 4-chloro | 31.97 ± 0.03 |
| 5b | 4-bromo | 33.24 ± 0.01 |
| 5c | 3,4-dimethyl | 29.75 ± 0.14 |
| 5d | 4-methyl | 33.76 ± 1.05 |
| 5e | 4-methoxy | 35.98 ± 0.03 |
| 5f | 2-methyl | 30.87 ± 0.51 |
| 5m | 3-chloro | 37.24 ± 0.04 |
| Acarbose (Standard) | N/A | 38.22 ± 0.12 |
Dissection of Structural Features Correlated with Specific Biological Target Interactions
Understanding the correlation between specific structural features and interactions with biological targets is fundamental to optimizing this compound derivatives. Molecular docking and computational studies are invaluable tools for dissecting these interactions at the atomic level.
For derivatives designed as microtubule-destabilising agents, the benzotriazole-acrylonitrile scaffold is key. nih.gov Molecular docking studies have shown that these compounds fit into the colchicine-binding site of tubulin. The 4'-fluoro substitution on this scaffold was identified as a critical feature for enhancing antiproliferative activity, suggesting a specific interaction, possibly a hydrogen bond or favorable electrostatic interaction, within the binding pocket. nih.gov
Similarly, for 1,2,3-benzotriazin-4-one derivatives that inhibit leukotriene A4 hydrolase (LTA4H), the core scaffold is essential for activity. researchgate.net Molecular modeling of the most potent compound from this series indicated that the benzotriazinone moiety interacts with the catalytic zinc ion and key amino acid residues within the LTA4H active site. The side chains attached to the core structure occupy adjacent hydrophobic pockets, further strengthening the binding affinity. researchgate.net These findings demonstrate that the benzotriazinone ring often acts as an anchor, while peripheral substituents are modified to maximize interactions with specific sub-pockets of the target protein.
Strategies for Molecular Hybridization and Bioisosteric Replacement in SAR Optimization
Molecular hybridization and bioisosteric replacement are advanced strategies used to optimize the SAR of lead compounds, including this compound derivatives. researchgate.net
Molecular Hybridization involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule to create a hybrid compound with potentially enhanced affinity, improved selectivity, or a dual mode of action. The development of 1,2,3-benzotriazin-4-one sulfonamides is an example of this approach, where the benzotriazinone core was hybridized with a sulfonamide moiety, a pharmacophore present in many antibacterial and antidiabetic drugs. researchgate.net Another example involves synthesizing novel 1,2,3-benzotriazin-4-one derivatives containing thiourea (B124793) and acylthiourea groups to screen for nematicidal activity. researchgate.net This strategy leverages the established biological activities of the constituent parts to create novel chemical entities with improved properties.
Bioisosteric Replacement is the substitution of one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. researchgate.netcambridgemedchemconsulting.com This is a powerful tool to address issues like potency, selectivity, and metabolic stability. nih.gov A classic and highly relevant bioisosteric replacement is the substitution of a hydrogen atom with a fluorine atom. u-tokyo.ac.jp Fluorine is sterically similar to hydrogen but is the most electronegative element, which can significantly alter the electronic properties of the molecule. u-tokyo.ac.jp This H-to-F substitution can lead to:
Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic or dipole interactions with the target protein. nih.gov
Modulation of pKa: Placing a fluorine atom near a basic nitrogen can lower its pKa, affecting its ionization state and interaction with the target. cambridgemedchemconsulting.com
Blocking Metabolic Sites: The C-F bond is very strong and resistant to metabolic cleavage, which can prevent oxidative metabolism at that position and improve the pharmacokinetic profile of the drug. cambridgemedchemconsulting.com
In the context of this compound, the fluorine atom itself is a product of a bioisosteric replacement for hydrogen, a modification intended to confer advantageous pharmacological properties upon the parent benzotriazinone scaffold. nih.govresearchgate.net
Advanced Research Applications in Chemical Biology and Materials Science
Investigations into Enzyme Inhibition Mechanisms
The structural motif of 6-fluoro-1H-1,2,3-benzotriazin-4-one has been identified as a promising starting point for the design of various enzyme inhibitors. Researchers have explored its potential to interact with the active sites of several key enzymes implicated in disease.
Alpha-Glucosidase Inhibition Studies
While direct studies on the alpha-glucosidase inhibitory activity of this compound are not extensively documented in publicly available literature, research on related 1,2,3-benzotriazin-4(3H)-one derivatives has shown promise. For instance, a series of novel 1,2,3-benzotriazin-4(3H)-one sulfonamides were synthesized and evaluated for their ability to inhibit α-glucosidase. Several of these compounds demonstrated good to excellent inhibitory activity. This suggests that the benzotriazinone scaffold could be a viable pharmacophore for the development of new alpha-glucosidase inhibitors. Further investigation into the specific effects of fluorine substitution at the 6-position is warranted to elucidate its contribution to the inhibitory potential.
Src Kinase and Protein Kinase Inhibition Research
The role of this compound as an inhibitor of Src kinase and other protein kinases is an emerging area of research. While specific inhibitory data for this exact compound is not yet widely published, the broader class of benzotriazine derivatives has been investigated for kinase inhibitory activity. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The planar, heterocyclic structure of this compound makes it a candidate for interaction with the ATP-binding pocket of various kinases. Future screening and mechanistic studies will be essential to determine its specific kinase targets and its potential as a lead compound for the development of novel kinase inhibitors.
Exploration of Other Enzyme Targets (e.g., Chorismate Mutase, Hydrolase Aminopeptidase)
Research has extended to other enzymatic targets for derivatives of the 1,2,3-benzotriazin-4-one scaffold, indicating a broad potential for this chemical class.
Chorismate Mutase: This enzyme is a key player in the shikimate pathway in bacteria, fungi, and plants, making it an attractive target for antimicrobial agents. A study focused on 3-indolylmethyl substituted benzotriazinone derivatives identified potent inhibitors of chorismate mutase. nih.gov The structure-activity relationship (SAR) studies in this research suggested that the benzotriazinone moiety was more favorable for activity than a pyrazolotriazinone ring. nih.gov Two of the most effective compounds exhibited IC50 values in the sub-micromolar range, highlighting the potential of the benzotriazinone core in targeting this enzyme. nih.gov
| Compound | Target Enzyme | IC50 (µM) |
| Benzotriazinone Derivative 1 | Chorismate Mutase | ~0.4 |
| Benzotriazinone Derivative 2 | Chorismate Mutase | ~0.9 |
Hydrolase Aminopeptidase (B13392206): A series of novel 1,2,3-benzotriazin-4-one derivatives were designed and synthesized to act as inhibitors of leukotriene A4 hydrolase aminopeptidase. ccspublishing.org.cn Many of these compounds displayed moderate to good inhibitory activities. ccspublishing.org.cn One particular derivative, compound IV-16, demonstrated the highest inhibitory activity with an IC50 of 1.30 ± 0.20 μmol/L. ccspublishing.org.cn
| Compound | Target Enzyme | IC50 (µM) |
| Compound IV-16 | Leukotriene A4 hydrolase aminopeptidase | 1.30 ± 0.20 |
| Compound IV-18 | Leukotriene A4 hydrolase aminopeptidase | 1.71 ± 0.18 |
Research on Anticancer Mechanisms of Action
The potential of this compound and its analogs as anticancer agents is a significant area of investigation, with studies focusing on their effects on cell viability and specific molecular pathways.
Inhibition of Cell Proliferation and Induction of Apoptosis Pathways
The antiproliferative and pro-apoptotic effects of compounds featuring the benzotriazole (B28993) and triazole moieties have been demonstrated in various cancer cell lines. While data specific to the 6-fluoro derivative is limited, related structures have shown significant activity. For example, a novel quinazoline-containing 1,2,3-triazole demonstrated potent cytotoxic effects against multiple cancer cell lines, including leukemia (K562), breast cancer (MCF7), and lung cancer (A549). nih.govresearchgate.net This compound was shown to induce both early and late apoptosis. nih.govresearchgate.net Another study on fluorinated aminophenylhydrazines found that a compound with five fluorine atoms exhibited a strong cytotoxic effect on A549 lung cancer cells with an IC50 of 0.64 μM. kne-publishing.com These findings suggest that the inclusion of fluorine and a triazole-related core can contribute to potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
| Quinazoline-containing 1,2,3-triazole (4-TCPA) | K562 (Leukemia) | 5.95 |
| Quinazoline-containing 1,2,3-triazole (4-TCPA) | MCF7 (Breast Cancer) | 19.50 |
| Quinazoline-containing 1,2,3-triazole (4-TCPA) | A549 (Lung Cancer) | 35.70 |
| Fluorinated Schiff base (Compound 6) | A549 (Lung Cancer) | 0.64 |
Targeting Specific Protein Degradation Pathways (e.g., GSPT1 Degraders)
The targeted degradation of specific proteins is a novel therapeutic strategy in cancer treatment. One such target is the G1 to S phase transition 1 (GSPT1) protein, a translation termination factor. nih.gov Certain small molecules, known as molecular glues, can induce the degradation of GSPT1 by recruiting it to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. nih.gov
While there is no direct evidence of this compound acting as a GSPT1 degrader, research into other heterocyclic compounds has paved the way for understanding this mechanism. A focused combinatorial library approach led to the identification of cereblon modulators that selectively induce the degradation of GSPT1. nih.gov These compounds were shown to have antiproliferative activity in multiple myeloma cells, and their GSPT1 degradation was confirmed to be proteasome-mediated. nih.gov The structural features necessary for GSPT1 degradation are a subject of ongoing research, and the benzotriazinone scaffold could potentially be adapted to target this pathway.
Studies on HepG2 Liver Carcinoma Inhibition
Recent research has highlighted the potential of benzotriazinone derivatives as inhibitors of human liver carcinoma. A number of these compounds have been synthesized and evaluated for their cytotoxic activities against the HepG2 cell line. nih.govacs.org The inhibitory effects are quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Several synthesized benzotriazinone derivatives have demonstrated potent cytotoxic activities, with some exhibiting lower IC50 values than the standard drug doxorubicin. nih.govacs.org For instance, the parent compound, benzo[d] nih.govresearchgate.netjrasb.comtriazin-4(3H)-one, showed a notable IC50 value of 6.525 μM. nih.govresearchgate.net Furthermore, modifications to the core structure have led to derivatives with enhanced activity. One such derivative, a hydrazone, displayed an IC50 value of 10.97 μM. nih.govresearchgate.net These findings underscore the potential of the benzotriazinone scaffold in the development of novel anticancer agents.
Inhibitory Activity of Benzotriazinone Derivatives against HepG2 Cells
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Benzo[d] nih.govresearchgate.netjrasb.comtriazin-4(3H)-one | 6.525 | nih.govresearchgate.net |
| Hydrazone derivative of 2-(4-oxobenzotriazin-3(4H)-yl)acetic acid hydrazide with 4-methoxybenzaldehyde | 10.97 | nih.govresearchgate.net |
| Doxorubicin (Standard) | 2.06 | nih.gov |
Exploration of Antimicrobial and Antifungal Research Potential
The benzotriazinone core structure has been identified as a promising scaffold for the development of new antimicrobial and antifungal agents.
Derivatives of benzotriazinone have been investigated for their antimicrobial properties against a range of pathogens. gsconlinepress.com Studies have shown that these compounds can exhibit efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. gsconlinepress.com The introduction of halogen or alkyl groups to the benzotriazinone structure has been shown to disrupt bacterial cell membranes, leading to cell death. gsconlinepress.com This makes them particularly promising in addressing the challenge of antibiotic-resistant bacteria. gsconlinepress.com
In one study, a series of benzotriazinone derivatives were tested against E. coli, Staphylococcus aureus, and Salmonella spp. nih.gov A majority of the tested compounds showed effective results against E. coli, with an inhibitory zone of approximately 1.0 cm, while they were found to be inactive against Staphylococcus aureus and Salmonella spp. nih.gov The antifungal activity of benzotriazole derivatives is often attributed to the inhibition of the fungal 14 α-demethylase cytochrome P450 (CYP51), an essential enzyme in the biosynthesis of sterols. nih.gov
The antimicrobial action of benzotriazinone derivatives is believed to stem from their ability to interfere with essential microbial cellular processes. jrasb.com These processes include the disruption of microbial cell membranes, inhibition of enzyme functions, and interference with nucleic acid synthesis. jrasb.com
Molecular docking studies have suggested that some benzotriazinone derivatives may exert their antibacterial effects by inhibiting the E. coli Fab-H receptor, an enzyme involved in fatty acid synthesis. nih.govresearchgate.net Other related heterocyclic compounds, such as fluorobenzoylthiosemicarbazides, have been proposed as potential allosteric inhibitors of D-alanyl-D-alanine ligase, an enzyme crucial for bacterial cell wall synthesis. nih.gov These findings suggest that the benzotriazinone scaffold can be a versatile platform for designing inhibitors that target various microbial enzymes.
Development and Application of Fluorescent Probes
The unique photophysical properties of certain benzotriazinone derivatives have led to their exploration in the development of advanced fluorescent probes.
Researchers have designed and synthesized novel D-A-D (donor-acceptor-donor) structured organic dyes where N-aryl benzotriazole acts as the electron acceptor. researchgate.net These dyes exhibit significant solvatochromic properties, meaning their absorption and fluorescence emission spectra are sensitive to the polarity of the solvent. researchgate.netnih.gov This sensitivity arises from the intramolecular charge transfer (ICT) from the electron-donating groups to the electron-accepting benzotriazole core. researchgate.net
The fluorescence of these probes can be quenched in highly polar solvents, a phenomenon that can be harnessed for applications such as detecting trace amounts of water in organic solvents. researchgate.net The design of such environment-sensitive fluorescent scaffolds opens up possibilities for creating probes that can report on the local environment in various chemical and biological systems.
The development of fluorescent probes with "turn-on" capabilities is a significant area of research for biological imaging. frontiersin.orgnih.gov These probes are designed to be non-fluorescent or weakly fluorescent in their native state and become highly fluorescent upon binding to a specific target or in a particular cellular environment. This "off-on" switching mechanism is highly desirable for in vitro and in vivo imaging as it minimizes background fluorescence and enhances signal clarity. nih.gov
While specific applications of this compound-based probes in biological imaging are still emerging, the principles of designing environment-sensitive and target-selective probes are well-established. nih.gov For instance, fluorescent probes have been successfully developed for imaging Mg2+ ions in living cells, demonstrating the potential for creating benzotriazinone-based probes for specific analytes. nih.gov The solvatochromic properties of benzotriazinone derivatives make them promising candidates for developing probes that can visualize cellular structures like lipid droplets and mitochondria, which have distinct polarity environments. rsc.org
Emerging Applications in Materials Science and Polymer Chemistry
The unique chemical structure of this compound, characterized by the presence of a fluorine atom and a benzotriazinone core, has prompted investigations into its potential applications in materials science. The introduction of fluorine can significantly alter the electronic and physical properties of organic molecules, making this compound a candidate for the development of advanced materials. researchgate.netmdpi.comnih.gov
Design of New Materials with Unique Optical and Electronic Properties
The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning their optical and electronic properties. nih.gov Fluorine's high electronegativity can influence the intramolecular charge distribution, affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This modulation of the electronic structure can lead to materials with desirable optical and electronic characteristics.
Research into fluorinated heterocyclic compounds, such as phenothiazine (B1677639) and 1,3,4-oxadiazole (B1194373) derivatives, has demonstrated their potential in developing materials with significant solvatochromism, aggregation-induced emission, mechanochromic, and thermochromic properties. bohrium.comresearchgate.netmdpi.com For instance, certain fluorinated phenothiazine compounds exhibit distinct color changes in response to mechanical grinding or temperature variations. bohrium.comresearchgate.net While specific studies on the optical and electronic properties of this compound are not extensively detailed in the available literature, the principles observed in analogous fluorinated systems suggest its potential for similar applications.
The introduction of fluorine can also enhance the performance of conjugated polymers for optoelectronic devices. Fluorinated benzotriazole units within polymer chains have been shown to improve charge transport and induce tighter packing of conjugated cores, which is beneficial for applications in polymer semiconductors. researchgate.net The electron-deficient nature of the fluorinated benzotriazole can facilitate charge hopping between polymer chains. researchgate.net
Below is a table summarizing the potential effects of fluorination on the properties of organic materials, derived from studies on related compounds.
| Property | Potential Effect of Fluorination | Rationale |
| Solvatochromism | Enhanced sensitivity to solvent polarity | Alteration of ground and excited state dipole moments. |
| Emission Properties | Potential for aggregation-induced emission (AIE) | Restriction of intramolecular rotation in the aggregated state. |
| Mechanochromism | Possibility of color change upon mechanical stress | Changes in molecular packing and intermolecular interactions. |
| Thermochromism | Temperature-dependent color changes | Alterations in crystalline structure or molecular conformation. |
| Charge Transport | Improved charge mobility in polymers | Lowering of HOMO/LUMO energy levels and enhanced intermolecular interactions. |
Development of Functional Polymers and Photo-Cleavable Systems
The benzotriazinone scaffold is recognized as a versatile building block in organic synthesis. researchgate.net Benzotriazin-4(3H)-ones can undergo photochemical denitrogenative transformations, suggesting their potential use in the design of photo-cleavable systems. nih.gov This property is valuable for applications where light-induced release of a substance or a change in material properties is desired.
The synthesis of functional polymers often relies on modular and high-yielding reactions, such as "click chemistry". nih.gov While direct polymerization of this compound is not prominently reported, its structure could be modified to incorporate functionalities suitable for polymerization, such as azide (B81097) or alkyne groups for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov The development of polymers with pendent benzotriazinone units could lead to materials with tunable properties.
Furthermore, benzotriazinone derivatives can serve as precursors for a variety of heterocyclic compounds through metal-catalyzed reactions. researchgate.net This reactivity opens avenues for the post-polymerization modification of polymers containing benzotriazinone moieties, allowing for the introduction of diverse functional groups.
The table below outlines potential strategies for incorporating this compound into polymeric systems.
| Polymerization Strategy | Description | Potential Application |
| Functional Monomer Synthesis | Modification of the benzotriazinone core with polymerizable groups (e.g., vinyl, acrylate). | Creation of homopolymers or copolymers with benzotriazinone side chains. |
| Click Chemistry | Introduction of "clickable" functional groups (e.g., azide, alkyne) for incorporation into polymers. | Facile synthesis of well-defined polymer architectures. nih.gov |
| Post-Polymerization Modification | Utilization of the reactivity of the benzotriazinone ring for chemical transformation after polymerization. | Introduction of diverse functionalities along the polymer backbone. |
| Photo-Cleavable Linkers | Use of the benzotriazinone's photochemical properties to create light-sensitive polymer networks or for drug delivery systems. | Development of smart materials that respond to light stimuli. nih.gov |
Future Research Directions and Unexplored Avenues
Deeper Mechanistic Understanding of Complex Multicomponent Reactions and Selectivity Control
Benzotriazinones are valuable precursors in denitrogenative transformations that lead to a variety of other heterocyclic systems. researchgate.net Multicomponent reactions (MCRs) involving these scaffolds offer a highly efficient means of generating molecular complexity from simple starting materials in a single step. However, controlling the selectivity of these reactions to favor a desired product is a significant challenge. bohrium.combeilstein-journals.org
Future research should aim to unravel the intricate mechanisms governing these transformations. For instance, the visible-light-mediated synthesis of benzotriazinones is proposed to proceed through an unprecedented variation of the Norrish type II reaction, involving a nitrogen-centered nih.govorganic-chemistry.org-H shift. nih.govacs.orgorganic-chemistry.org A deeper mechanistic investigation using advanced spectroscopic techniques and computational modeling could validate this pathway and inform the design of more efficient reactions.
Key areas for future exploration include:
Controlling Selectivity: Systematically studying how reaction parameters—such as catalysts (e.g., HBF₄–SiO₂, metal tetrafluoroborates), solvents, and temperature—can be tuned to switch the reaction pathway and selectively yield different heterocyclic products from the same set of fluorinated precursors. bohrium.comrsc.org
Substrate-Controlled Reactions: Investigating how the electronic and steric properties of substituents on the fluorinated benzotriazinone core can direct the outcome of multicomponent reactions. nih.gov
Tandem and Cascade Reactions: Designing novel one-pot multicomponent reactions that involve fluorinated benzotriazinones in tandem or cascade sequences to build highly complex molecular architectures with high atom economy. bohrium.com
A more profound mechanistic understanding will empower chemists to design and execute complex syntheses with greater precision and control, unlocking new chemical space for drug discovery and material science.
Advancements in Integrated Computational-Experimental Design for Predictive Research
The integration of computational chemistry with experimental synthesis and biological testing has become an indispensable tool in modern drug discovery. nih.gov For fluorinated benzotriazinones, this synergistic approach holds immense potential for accelerating the identification of new therapeutic agents. Future research will increasingly rely on in silico methods to predict the properties and activities of novel derivatives before they are synthesized.
Molecular docking and Density Functional Theory (DFT) studies have already been successfully employed to predict and rationalize the enzyme-inhibiting activities of benzotriazinone derivatives, such as α-glucosidase inhibitors. mdpi.comresearchgate.netdoaj.org These studies provide critical insights into ligand-receptor interactions, binding affinities, and the electronic parameters that govern biological activity. nih.govmdpi.com
Future advancements in this area should focus on:
Predictive Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models specifically for fluorinated benzotriazinones to predict their therapeutic potential against various targets.
Mechanism-Based Design: Using computational tools to design inhibitors that target specific enzyme transition states, a strategy that has proven effective for fluorinated compounds like α-fluorinated ketones in serine proteases. nih.gov
Virtual Screening: Employing large-scale virtual screening of computationally designed libraries of fluorinated benzotriazinone derivatives against various biological targets to identify promising lead compounds for synthesis and experimental validation. nih.gov
This integrated computational-experimental workflow will streamline the drug discovery process, reducing the time and resources required to develop new therapeutic candidates.
Expansion of Biological Target Identification and Elucidation of Novel Mechanisms of Action
Derivatives of the benzotriazinone scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. mdpi.comnih.gov Fluorinated versions, in particular, are promising candidates for drug development due to the unique properties conferred by the fluorine atom. nih.gov A significant future avenue of research is the systematic exploration of new biological targets for compounds like 6-fluoro-1H-1,2,3-benzotriazin-4-one and its analogues.
Current research has identified benzotriazinones as inhibitors of enzymes like α-glucosidase and potentially thioredoxin reductase. nih.govnih.gov Some derivatives have also shown cytotoxicity against cancer cell lines such as HepG2. nih.govnih.gov
Future research should prioritize:
Broad-Spectrum Screening: Testing libraries of fluorinated benzotriazinones against diverse panels of kinases, proteases, and other enzymes implicated in human diseases to identify novel targets.
Mechanism of Action Studies: Once a biological activity is confirmed, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action. For example, determining whether a compound acts as a competitive, non-competitive, or allosteric inhibitor of its target enzyme.
Phenotypic Screening: Utilizing high-content phenotypic screening to identify compounds that induce a desired cellular response, even without prior knowledge of the specific molecular target, followed by target deconvolution studies.
Uncovering new biological targets and understanding their mechanisms of action will be crucial for translating the chemical potential of fluorinated benzotriazinones into novel therapeutic applications.
Diversification of Fluorescent Probe Design for Advanced Biological and Chemical Sensing
The development of novel fluorescent probes for imaging and sensing is a rapidly advancing field. The intrinsic properties of certain heterocyclic scaffolds can be harnessed to create molecules that exhibit strong, environmentally sensitive fluorescence. Recent breakthroughs have shown that benzotriazole-borane compounds can form a new class of stable, four-coordinated N–B heterocycles with strong and tunable fluorescence emissions (from 465 nm to 561 nm). nsf.govresearchgate.netnih.gov
These novel fluorophores demonstrate excellent stability against acids, bases, and photo-irradiation, making them highly promising candidates for use as molecular probes in challenging biological environments. nsf.govrsc.org The introduction of a fluorine atom onto the benzotriazole (B28993) core could further modulate their photophysical properties, such as quantum yield, Stokes shift, and sensitivity to specific analytes.
Future research in this domain should explore:
Fluorinated Benzotriazinone-Based Probes: Synthesizing and characterizing the photophysical properties of fluorescent probes derived directly from this compound.
Sensing Applications: Designing these probes to respond to specific biological analytes (e.g., metal ions, reactive oxygen species) or changes in the microenvironment (e.g., pH, viscosity) through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).
Bioimaging: Functionalizing fluorinated benzotriazinone fluorophores with targeting moieties (e.g., peptides, antibodies) to enable selective imaging of specific cells, tissues, or organelles in living systems.
By diversifying the design of these fluorescent scaffolds, researchers can create powerful new tools for advanced biological and chemical sensing applications.
Broadening the Scope of Material Science Applications for Fluorinated Benzotriazinone Derivatives
In material science, fluorinated benzotriazole (BTz) units have emerged as valuable building blocks for high-performance π-conjugated polymers used in organic electronics. researchgate.net The strong electron-withdrawing nature of fluorine and the benzotriazole core helps to lower the HOMO and LUMO energy levels of the resulting polymers, which can improve their stability and performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com
Studies have shown that incorporating fluorinated benzotriazole units into donor-acceptor copolymers can significantly enhance charge carrier mobility and promote beneficial molecular packing (π-stacking). researchgate.net For example, fluorination has been shown to increase carrier mobilities by a factor of five and induce tighter interchain ordering. researchgate.netbohrium.com
Future research directions could include:
Novel Polymer Architectures: Synthesizing novel conjugated polymers where this compound or its derivatives act as the acceptor unit. This could be achieved via modern polymerization techniques like direct C-H arylation, which avoids the need for pre-functionalized monomers. researchgate.netmdpi.com
Organic Photovoltaics (OPVs): Exploring the potential of these new polymers as electron acceptors or donors in bulk heterojunction solar cells, tuning their optical and electronic properties through chemical modification.
Advanced Functional Materials: Investigating the use of fluorinated benzotriazinones in other material science contexts, such as non-linear optical materials, chemical sensors, or as stabilizers in polymer formulations, building on the known utility of non-fluorinated benzotriazoles.
Expanding the application of these fluorinated heterocycles beyond their current uses will likely lead to the development of next-generation organic electronic materials with superior performance and stability.
Q & A
Q. What are the standard synthetic routes for 6-fluoro-1H-1,2,3-benzotriazin-4-one, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves halogenation or fluorination of benzotriazinone precursors. For example, bromoalkyl intermediates (e.g., 3-bromoalkyl-1,2,3-benzotriazin-4-ones) can react with fluorinated nucleophiles under nucleophilic substitution conditions . Smiles-type rearrangements may also be employed, where the benzotriazinone scaffold undergoes ring transformations in the presence of thiourea derivatives or phosphorus pentasulfide . Optimization strategies include:
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- NMR :
- ¹H NMR : Aromatic protons appear as doublets or multiplets in δ 7.5–8.5 ppm, with fluorine coupling (³J~8–10 Hz) observed for the C6-fluorine.
- ¹³C NMR : The carbonyl carbon (C4) resonates near δ 160–165 ppm, while the fluorine-substituted carbon (C6) shows a distinct triplet due to ¹JCF coupling (~245 Hz) .
- IR : A strong carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and C-F vibrations at ~1100–1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z 179 (M⁺) with fragmentation patterns reflecting loss of CO or HF .
Q. What are the critical storage and handling considerations for this compound given its thermal decomposition products?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Decomposition Risks : Heating above 200°C releases toxic NOₓ and SOₓ fumes. Avoid contact with strong acids/bases to prevent degradation into reactive intermediates .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the nematicidal efficacy of this compound derivatives?
- Substituent Variation : Introduce heterocyclic moieties (e.g., benzo[d][1,2,3]thiadiazole) at the C7 position to enhance systemic acquired resistance in plants .
- Bioactivity Assays : Use in vivo nematode models (e.g., Meloidogyne incognita) to measure mortality rates at varying concentrations (e.g., 100–500 ppm).
- Control Groups : Compare fluorinated derivatives with non-fluorinated analogs to isolate fluorine’s electronic effects on receptor binding .
Q. What strategies are recommended for resolving contradictions in reported biological activities of fluorinated benzotriazinone derivatives across different studies?
- Systematic Replication : Standardize assay conditions (e.g., solvent choice, pH, temperature) to minimize variability .
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition assays vs. whole-organism bioactivity tests).
- Meta-Analysis : Aggregate data from multiple studies to identify trends in substituent effects or dose-response relationships .
Q. What mechanistic insights can be gained from studying the acidic/alkaline degradation pathways of this compound, and how do these inform stability in biological assays?
- Acidic Conditions : Protonation at N2 leads to ring-opening, forming 2-aminobenzonitrile derivatives.
- Alkaline Conditions : Hydrolysis of the triazinone ring yields 2-fluoroanthranilic acid.
- Stability Implications : Degradation products may interfere with bioactivity assays; pre-screen compound stability in buffer systems mimicking physiological pH (4.5–7.4) .
Methodological Notes
- Data Sources : Avoid non-peer-reviewed platforms (e.g., commercial databases). Prioritize journals like The Journal of Organic Chemistry and Bioorganic & Medicinal Chemistry Letters .
- Safety Protocols : Always conduct toxicity screenings (e.g., LD50 assays) for novel derivatives, referencing established safety profiles of non-fluorinated benzotriazinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
